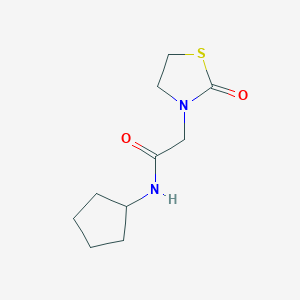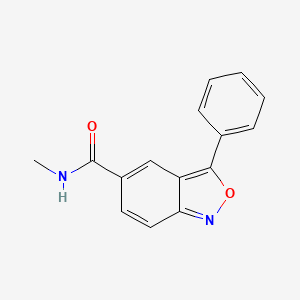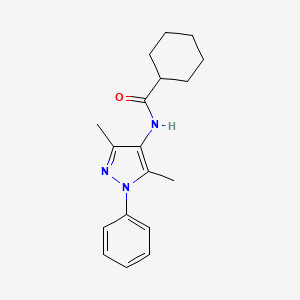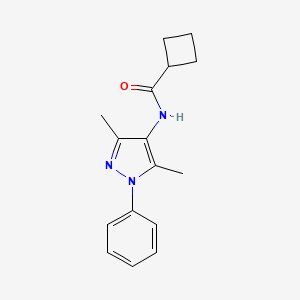![molecular formula C17H14F2N2O B7456987 2,5-difluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B7456987.png)
2,5-difluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-difluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide, also known as DIBO, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DIBO is a small molecule that belongs to the class of benzamides and has been found to exhibit anticancer properties.
Wirkmechanismus
The mechanism of action of 2,5-difluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide involves the inhibition of the proteasome, a cellular complex responsible for the degradation of proteins. 2,5-difluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide binds to the proteasome and prevents its normal function, leading to the accumulation of damaged and misfolded proteins within the cell. This accumulation triggers a cascade of events that ultimately result in the induction of apoptosis.
Biochemical and Physiological Effects
2,5-difluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide has been found to have several biochemical and physiological effects. In addition to its anticancer properties, 2,5-difluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide has been shown to have anti-inflammatory effects and to inhibit the replication of the human immunodeficiency virus (HIV).
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2,5-difluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide is its ability to selectively target cancer cells while sparing normal cells. This property makes it a promising candidate for cancer therapy. However, 2,5-difluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide has some limitations, including its low solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for research on 2,5-difluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the identification of the specific molecular targets of 2,5-difluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide within the proteasome complex. Additionally, further studies are needed to evaluate the safety and efficacy of 2,5-difluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide in animal models and clinical trials.
Synthesemethoden
2,5-difluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide can be synthesized through a multistep process involving the reaction of 2,5-difluorobenzoic acid with 1H-indole-3-ethanol, followed by acylation with 2-chloro-N-(dimethylamino)acetamide and deprotection of the resulting compound with trifluoroacetic acid.
Wissenschaftliche Forschungsanwendungen
2,5-difluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 2,5-difluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide exerts its anticancer effects through the induction of apoptosis, cell cycle arrest, and inhibition of cell migration and invasion.
Eigenschaften
IUPAC Name |
2,5-difluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N2O/c18-12-5-6-15(19)14(9-12)17(22)20-8-7-11-10-21-16-4-2-1-3-13(11)16/h1-6,9-10,21H,7-8H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOAINBZJJXOYTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-difluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[[2-(4-oxo-2-pyrrolidin-1-yl-1,3-thiazol-5-yl)acetyl]amino]-N-propylbenzamide](/img/structure/B7456922.png)





![6-[[Cyclohexyl(methyl)amino]methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7456963.png)

![N-[1-[[1-(difluoromethyl)imidazol-2-yl]methyl]piperidin-4-yl]benzamide](/img/structure/B7456967.png)
![5,6-Dimethyl-4-[4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]thieno[2,3-d]pyrimidine](/img/structure/B7456979.png)
